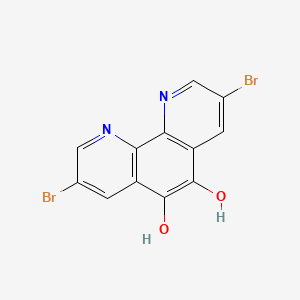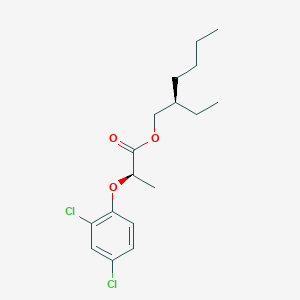![molecular formula C12H17NO2 B12590724 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one CAS No. 651304-78-8](/img/structure/B12590724.png)
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Applications De Recherche Scientifique
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and amine groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-{1-[(3-Hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 6-{1-[(3-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features.
Propriétés
Numéro CAS |
651304-78-8 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[C-ethyl-N-(3-hydroxypropyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C12H17NO2/c1-2-11(13-8-5-9-14)10-6-3-4-7-12(10)15/h3-4,6-7,14-15H,2,5,8-9H2,1H3 |
Clé InChI |
JYGNPULDYAXOGJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NCCCO)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)
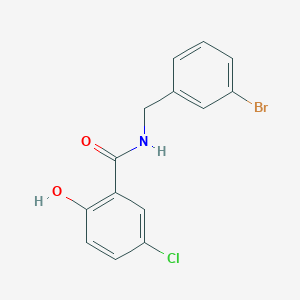
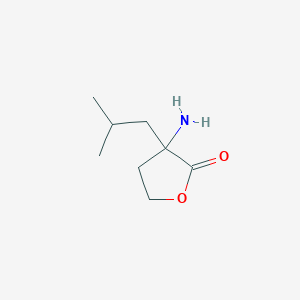
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)
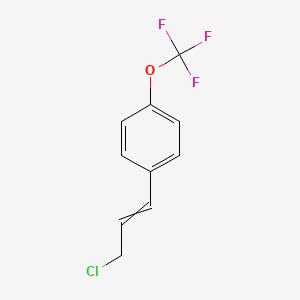
![Benzamide, 2-chloro-N-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12590727.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![1-[2-(Benzyloxy)ethoxy]-2-fluoro-4-nitrobenzene](/img/structure/B12590737.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)
